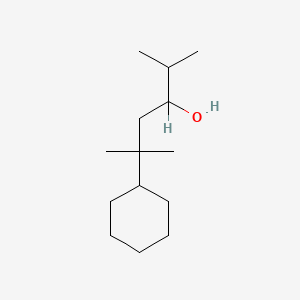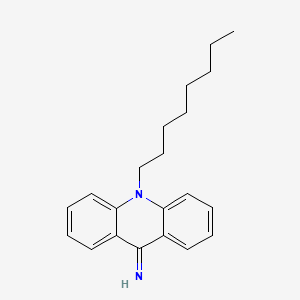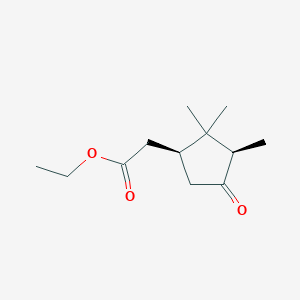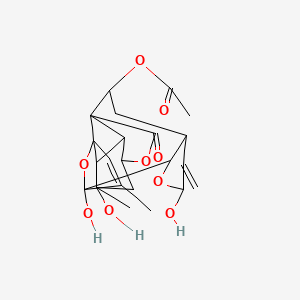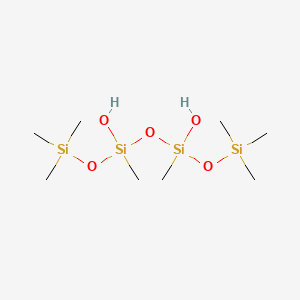
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl-: is a silicon-based compound with the molecular formula C8H26O5Si4 . It is known for its unique structure, which includes multiple silicon and oxygen atoms, making it a part of the siloxane family. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- typically involves the reaction of silanes with water or alcohols under controlled conditions. One common method includes the hydrolysis of chlorosilanes followed by condensation reactions. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation processes.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane bonds.
Reduction: Reduction reactions can break siloxane bonds, leading to simpler silanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or aryl halides are used under conditions that may include the presence of a catalyst like palladium.
Major Products: The major products formed from these reactions include various siloxanes, silanols, and substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex siloxane compounds and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and non-reactivity are advantageous.
Industry: It is used in the production of silicone-based lubricants, sealants, and coatings due to its excellent thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- exerts its effects is primarily through its ability to form stable siloxane bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved often include interactions with other silicon-based compounds and the formation of complex three-dimensional networks.
Comparaison Avec Des Composés Similaires
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
- 1,1,1,3,3,5,5,7,7,7-Decamethyl-tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
Comparison: Compared to these similar compounds, 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- is unique due to its specific arrangement of silicon and oxygen atoms, which provides distinct reactivity and stability properties. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions.
Propriétés
Numéro CAS |
108909-17-7 |
|---|---|
Formule moléculaire |
C8H26O5Si4 |
Poids moléculaire |
314.63 g/mol |
Nom IUPAC |
hydroxy-(hydroxy-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H26O5Si4/c1-14(2,3)11-16(7,9)13-17(8,10)12-15(4,5)6/h9-10H,1-8H3 |
Clé InChI |
LDRYIWNADGOBAR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(O)O[Si](C)(O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



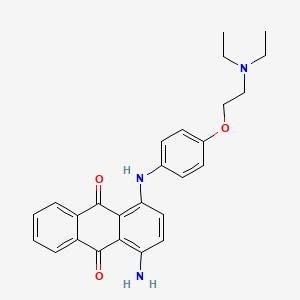
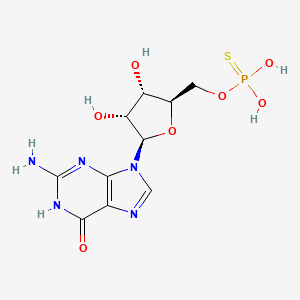
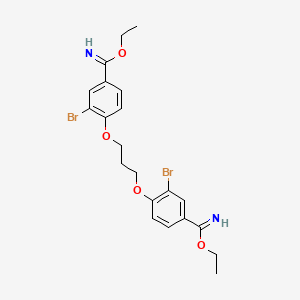
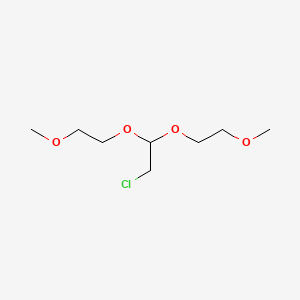

![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
